4-Phenylcyclohexylamine

Overview

Description

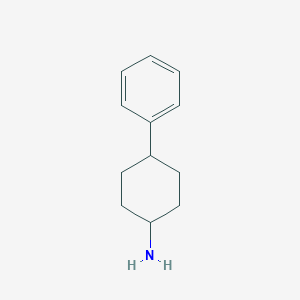

4-Phenylcyclohexylamine (CAS RN: 19992-45-1) is a cyclohexylamine derivative with a phenyl substituent at the 4-position. Its molecular formula is C₁₂H₁₇N, and it has a molecular weight of 175.27 g/mol. The compound exhibits a boiling point of 279°C at 760 mmHg and is characterized by the SMILES notation NC1CCC(CC1)C2=CC=CC=C2, indicating a cyclohexane ring with an amine group and a phenyl substituent .

The phenyl group contributes to its aromaticity, enhancing stability and influencing intermolecular interactions. This structural feature distinguishes it from aliphatic-substituted cyclohexylamines and impacts its physicochemical properties, such as solubility and reactivity.

Biological Activity

4-Phenylcyclohexylamine (PCA) is a compound of interest due to its diverse biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This article provides an in-depth overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is an arylcyclohexylamine derivative, structurally related to phencyclidine (PCP), which is known for its psychoactive properties. The compound's structure can be represented as follows:

- Chemical Formula : C_{12}H_{17}N

- Molecular Weight : 177.27 g/mol

The biological activity of PCA is primarily attributed to its interaction with various neurotransmitter systems, particularly the glutamatergic and dopaminergic systems. Research indicates that PCA may act as an antagonist at NMDA receptors, similar to PCP, leading to alterations in synaptic transmission and neuronal excitability.

NMDA Receptor Antagonism

PCA has been shown to inhibit NMDA receptor-mediated currents in vitro. This action may contribute to its potential neuroprotective effects in conditions characterized by excitotoxicity, such as stroke or neurodegenerative diseases.

Pharmacological Effects

-

Neuroprotective Effects :

- PCA exhibits potential neuroprotective properties by modulating excitotoxic pathways.

- In animal models, PCA administration has been linked to reduced neuronal damage following ischemic events.

-

Antidepressant Activity :

- Some studies suggest that PCA may possess antidepressant-like effects, potentially through modulation of the serotonergic system.

- Behavioral tests in rodents have indicated that PCA can reduce depressive-like symptoms.

-

Analgesic Properties :

- PCA has been investigated for its analgesic effects, with some evidence suggesting it may reduce pain sensitivity through central mechanisms.

Table 1: Summary of Biological Activities and Effects of this compound

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Neuroprotection | NMDA receptor antagonism | |

| Antidepressant | Serotonergic modulation | |

| Analgesic | Central pain modulation |

Notable Research Findings

- A study conducted by researchers at the University of Michigan demonstrated that PCA could significantly reduce neuronal apoptosis in vitro when exposed to excitotoxic agents, highlighting its potential as a therapeutic agent for neurodegenerative conditions .

- Another investigation into PCA's antidepressant properties revealed that it improved behavioral outcomes in rodent models of depression, suggesting a role for this compound in mood regulation .

Safety and Toxicology

While PCA shows promise in various therapeutic areas, understanding its safety profile is crucial. Preliminary toxicity studies indicate that PCA may have a favorable safety margin; however, further investigations are necessary to fully elucidate its toxicological profile and potential side effects.

Scientific Research Applications

Pharmacological Applications

1. Analgesic Properties

4-Phenylcyclohexylamine has been studied for its analgesic effects, particularly in relation to its structural analogs like phencyclidine (PCP). Research indicates that compounds within this class can exhibit potent analgesic effects, with some derivatives showing activity up to 12,300 times greater than morphine . This highlights PCA's potential in pain management therapies.

2. Neuropharmacology

Research has demonstrated that PCA interacts with NMDA (N-Methyl-D-Aspartate) receptors, which are crucial for synaptic plasticity and memory function. This interaction could imply therapeutic benefits in treating neurodegenerative diseases or cognitive disorders .

3. Antidepressant Potential

Given its structural similarity to other arylcyclohexylamines known for their antidepressant effects, PCA is being investigated for its potential role in treating depression. Studies suggest that compounds in this category may modulate neurotransmitter systems involved in mood regulation .

Case Study 1: Pain Management

A study conducted by researchers at the University of Michigan explored the analgesic properties of PCA and its analogs in animal models. The results indicated significant pain relief comparable to traditional opioids but with a potentially lower risk of addiction .

Case Study 2: Neuroprotective Effects

In a controlled study examining the neuroprotective effects of PCA on neuronal cells exposed to excitotoxic agents, findings suggested that PCA could mitigate cell death and promote cell survival pathways. This positions PCA as a candidate for further exploration in neuroprotective drug development .

Toxicological Considerations

While PCA shows promise, it is essential to consider its safety profile. The compound has been classified under various hazard categories due to its irritant properties. Toxicological assessments are necessary to understand the full implications of its use in therapeutic settings.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 4-Phenylcyclohexylamine?

- Methodological Answer : Employ response surface methodology (RSM) to model variables like temperature, catalyst concentration, and reaction time. Tools such as Design Expert can generate a central composite design (CCD) to identify optimal conditions . For example:

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 80°C | 120°C |

| Catalyst (mol%) | 0.5 | 2.0 |

| Statistical analysis (ANOVA) of the CCD output will highlight significant factors affecting yield. |

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

- Methodological Answer : Combine HPLC (High-Performance Liquid Chromatography) with UV detection for purity assessment, and ¹H/¹³C NMR for structural confirmation. For reproducibility, validate HPLC methods using parameters like retention time (±2%) and peak symmetry (As ≤ 1.2) . Cross-reference spectral data with databases (e.g., SciFinder) to resolve ambiguities.

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Document all synthetic steps rigorously, including solvent batch details, humidity control, and catalyst activation protocols. Use statistical process control (SPC) to monitor intermediate yields and flag deviations. Replicate experiments across independent labs to confirm robustness .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological activity be resolved?

- Methodological Answer : Conduct a systematic review to categorize discrepancies (e.g., assay type, cell lines, dosage). Use meta-analysis tools (e.g., RevMan) to compute pooled effect sizes and heterogeneity indices (I²). For in vitro studies, validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) . Engage with experts via ResearchGate to contextualize outliers .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Q. What computational strategies are suitable for studying this compound’s molecular interactions?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target receptors like NMDA or σ₁R. Validate predictions using molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns trajectories to assess stability. Compare results with experimental IC₅₀ values from radioligand assays .

Q. How to design a study investigating stereochemical effects in this compound derivatives?

- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., Chiralpak® columns) and characterize using X-ray crystallography. Assess biological activity differences via dose-response curves (e.g., EC₅₀ for each enantiomer). Apply multivariate analysis to decouple steric/electronic contributions .

Q. Data Analysis and Validation

Q. What statistical methods address variability in this compound toxicity studies?

- Methodological Answer : Use mixed-effects models to account for inter-lab variability. For in vivo data, apply survival analysis (Kaplan-Meier curves with log-rank tests) and adjust for covariates like animal weight. Replicate findings using primary (original cohort) and replicated (external validation) analyses .

Q. How to optimize chromatographic separation of this compound metabolites?

- Methodological Answer : Screen columns (C18, HILIC) and mobile phases (e.g., ammonium formate vs. TFA) using a Design of Experiments (DoE) approach. Optimize gradient elution parameters (slope, hold time) via Design Expert to maximize resolution (Rs > 1.5) .

Q. Literature and Collaboration

Q. What platforms facilitate collaboration on this compound research?

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Properties of 4-Phenylcyclohexylamine and Analogues

Substituent Effects on Physicochemical Properties

- Phenyl vs. Trifluoromethyl derivatives are often utilized in agrochemicals and pharmaceuticals due to improved metabolic stability .

Alkyl Substituents (Methyl, Propyl) :

- 4-Methylcyclohexylamine and 4-propylcyclohexylamine have lower molecular weights and simpler substituents, likely reducing boiling points compared to the phenyl analogue. These compounds may exhibit greater volatility and lower steric hindrance, favoring reactions requiring nucleophilic amine groups .

- Aminomethyl Group: The presence of an additional amine group in 4-(aminomethyl)cyclohexanamine (C₇H₁₆N₂) enables bifunctional reactivity, making it a candidate for coordination chemistry or polymer crosslinking .

Isomerism and Stereochemical Considerations

- Cis-Trans Isomerism: Compounds like 4-(trifluoromethyl)cyclohexylamine and 4-(aminomethyl)cyclohexanamine exist as cis-trans mixtures. The trans isomers often exhibit higher melting points due to efficient crystal packing, while cis isomers may have enhanced solubility in nonpolar solvents .

Properties

IUPAC Name |

4-phenylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJISCEAZUHNOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173807 | |

| Record name | 4-Phenylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19992-45-1, 5769-10-8 | |

| Record name | 4-Phenylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19992-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Phenylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019992451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.